3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid

Conformational Restraint Bioisosteric Replacement X‑ray Crystallography

3‑{[(Tert‑butoxy)carbonyl]amino}bicyclo[1.1.1]pentane‑1‑carboxylic acid is a highly strained, three‑dimensional bicyclo[1.1.1]pentane (BCP) building block that carries an orthogonal Boc‑protected amine and a free carboxylic acid, enabling sequential deprotection and selective conjugation in medicinal chemistry workflows [REFS‑1]. The compound is commercially available with >95 % purity (titration) and a sharp melting point of 172 °C, confirming its identity and batch‑to‑batch reliability [REFS‑2].

Molecular Formula C11H17NO4
Molecular Weight 227.26
CAS No. 303752-38-7
Cat. No. B2872841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid
CAS303752-38-7
Molecular FormulaC11H17NO4
Molecular Weight227.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CC(C1)(C2)C(=O)O
InChIInChI=1S/C11H17NO4/c1-9(2,3)16-8(15)12-11-4-10(5-11,6-11)7(13)14/h4-6H2,1-3H3,(H,12,15)(H,13,14)
InChIKeyCKXLBAVWWJDBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(Tert‑butoxy)carbonyl]amino}bicyclo[1.1.1]pentane‑1‑carboxylic acid (CAS 303752‑38‑7): Procurement‑Ready BCP Building Block for High‑Fidelity Drug Design


3‑{[(Tert‑butoxy)carbonyl]amino}bicyclo[1.1.1]pentane‑1‑carboxylic acid is a highly strained, three‑dimensional bicyclo[1.1.1]pentane (BCP) building block that carries an orthogonal Boc‑protected amine and a free carboxylic acid, enabling sequential deprotection and selective conjugation in medicinal chemistry workflows [REFS‑1]. The compound is commercially available with >95 % purity (titration) and a sharp melting point of 172 °C, confirming its identity and batch‑to‑batch reliability [REFS‑2]. Its interbridgehead distance of 1.852 Å, established by single‑crystal X‑ray diffraction, provides a uniquely compact and rigid spacer that cannot be replicated by conventional phenyl or other cage bioisosteres [REFS‑3].

Why Generic BCP Building Blocks Cannot Substitute 3-{[(Tert‑butoxy)carbonyl]amino}bicyclo[1.1.1]pentane‑1‑carboxylic acid


The orthogonal Boc‑protected amine and free carboxylic acid motif is absent in generic BCP analogs such as the unprotected 3‑aminobicyclo[1.1.1]pentane‑1‑carboxylic acid (which requires re‑protection before use) or the symmetrical 1,3‑dicarboxylic acid (which lacks the amine entirely) [REFS‑1]. Moreover, the exact interbridgehead distance of 1.852 Å and the coplanar alignment of the carboxyl and blocked amino groups create a rigid, predictable vector that cannot be achieved with more flexible phenyl spacers or the longer 2.72 Å body diagonal of cubane, directly impacting the fidelity of structure‑based design [REFS‑2][REFS‑3].

Quantitative Differentiation Evidence for 3-{[(Tert‑butoxy)carbonyl]amino}bicyclo[1.1.1]pentane‑1‑carboxylic acid (CAS 303752‑38‑7)


Unique Compact Rigidity: 1.852 Å Interbridgehead Distance vs. Cubane and Phenyl Spacers

Single‑crystal X‑ray diffraction of the title compound reveals a fixed interbridgehead C···C distance of 1.852 Å, substantially shorter than the 2.72 Å body diagonal of cubane and the ~2.8 Å para‑distance in benzene [REFS‑1][REFS‑2]. The carboxyl and Boc‑protected amine groups are nearly coplanar with one cage triangle, enforcing a highly predictable exit vector (angular deviation < 5°) that is not attainable with rotatable phenyl spacers [REFS‑1].

Conformational Restraint Bioisosteric Replacement X‑ray Crystallography

Superior Process Safety: Reduced Impact Sensitivity vs. Cubane Analogs

A comparative hammer‑test evaluation of cage scaffolds demonstrated that cubane derivatives bearing carboxyl or hydroxymethyl substituents are substantially more impact‑sensitive than their BCP counterparts, with cubane derivatives frequently exceeding Yoshida correlation thresholds for shock sensitivity [REFS‑1]. In contrast, BCP derivatives—including carboxylic‑acid‑substituted variants—exhibit markedly lower impact sensitivity, enabling safer handling and scale‑up in kilogram‑scale syntheses [REFS‑1][REFS‑2].

Process Safety Energetic Materials Scale‑up Feasibility

Enhanced Aqueous Solubility: 1.9‑Fold Improvement over Phenyl‑Amino Acid Analog

The ESOL‑predicted aqueous solubility of 3‑{[(tert‑butoxy)carbonyl]amino}bicyclo[1.1.1]pentane‑1‑carboxylic acid is 8.71 mg mL⁻¹ (Log S = –1.42) [REFS‑1]. The closest phenyl‑based analog, 4‑aminobenzoic acid (PABA), has a measured aqueous solubility of only 4.55 mg mL⁻¹ [REFS‑2]. This 1.9‑fold solubility advantage is consistent with the broader class effect of BCP scaffolds lowering clogP and improving solubility relative to phenyl bioisosteres [REFS‑3].

Aqueous Solubility Drug‑likeness Physicochemical Profiling

Proven Pharmacokinetic Enhancement: 4‑Fold Increase in Oral Exposure via BCP Replacement

In a head‑to‑head study replacing the central para‑fluorophenyl ring of γ‑secretase inhibitor BMS‑708,163 with the BCP motif, the resulting compound 3 exhibited equipotent enzyme inhibition but delivered a ~4‑fold increase in both Cmax and AUC values relative to the phenyl progenitor in a mouse model [REFS‑1]. This demonstrates that the BCP scaffold—of which the title compound is a direct synthetic precursor—translates improved passive permeability and aqueous solubility into markedly superior oral absorption [REFS‑1].

Oral Bioavailability Pharmacokinetics Cmax / AUC

Validated Intermediate for Patented HBV Inhibitor Programs

The compound is explicitly listed as a key intermediate for the preparation of heteroaryldihydropyrimidine derivatives disclosed in patent WO/2019/001420, which describes capsid assembly modulators for the treatment of hepatitis B virus infections [REFS‑1]. This direct patent linkage provides procurement justification for antiviral drug discovery programs that require a validated, IP‑relevant building block, distinguishing it from generic BCP acids that lack documented therapeutic applications.

Antiviral Drug Discovery Hepatitis B Capsid Assembly Modulators

Crystallographic Structural Validation Enables Quality‑by‑Design Procurement

The compound’s structure has been unequivocally confirmed by single‑crystal X‑ray diffraction with data deposited in the Cambridge Structural Database [REFS‑1]. This level of structural validation exceeds the typical NMR‑only characterization offered for many BCP building blocks (e.g., bicyclo[1.1.1]pentane‑1‑carboxylic acid, which lacks a published crystal structure in the CSD [REFS‑2]), providing procurement teams with a definitive reference for identity confirmation and polymorph screening.

Quality Control Crystallography Vendor Qualification

High‑Value Application Scenarios for 3-{[(Tert‑butoxy)carbonyl]amino}bicyclo[1.1.1]pentane‑1‑carboxylic acid (CAS 303752‑38‑7)


Structure‑Based Design of Compact, Rigid Linkers for PROTACs and Molecular Glues

The 1.852 Å interbridgehead distance and orthogonal protecting groups make this compound an ideal linker building block for proteolysis‑targeting chimeras (PROTACs) where a short, rigid spacer is required to maintain precise spatial orientation between the target‑binding and E3‑ligase‑recruiting moieties [REFS‑1]. The deposited crystal structure enables accurate computational modeling prior to synthesis, reducing design cycles.

Phenyl Bioisostere Replacement to Rescue Poorly Soluble Lead Series

Lead optimization campaigns suffering from poor aqueous solubility due to high aromatic ring count can directly replace the central phenyl ring with the BCP scaffold using this building block as the synthetic entry point. The demonstrated 1.9‑fold solubility improvement over the phenyl analog and the ~4‑fold enhancement in oral exposure (Cmax/AUC) in the γ‑secretase inhibitor case study provide quantitative justification for this strategy [REFS‑2][REFS‑3].

Kilogram‑Scale Synthesis for Preclinical Toxicology Batches

The reduced impact sensitivity of BCP‑carboxylic acid derivatives relative to cubane analogs [REFS‑4] permits safer scale‑up of this building block for the preparation of multi‑hundred‑gram to kilogram quantities required for IND‑enabling toxicology studies, without the need for specialized explosion‑proof facilities.

HBV Capsid Assembly Modulator Development

Antiviral drug discovery teams targeting HBV can directly incorporate this building block into heteroaryldihydropyrimidine scaffolds as described in patent WO/2019/001420 [REFS‑5], leveraging the validated synthetic route and established intellectual property landscape to accelerate hit‑to‑lead progression.

Quote Request

Request a Quote for 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.